molecular formula C11H15NO2 B14146330 D-Phenylalanine, alpha,4-dimethyl- CAS No. 422568-69-2

D-Phenylalanine, alpha,4-dimethyl-

Cat. No.: B14146330
CAS No.: 422568-69-2
M. Wt: 193.24 g/mol
InChI Key: PCCIIERYHXGLHZ-LLVKDONJSA-N
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Description

Alpha,4-Dimethyl-D-phenylalanine is a derivative of the amino acid phenylalanine It is characterized by the presence of two methyl groups attached to the alpha carbon and the fourth carbon of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha,4-Dimethyl-D-phenylalanine can be synthesized using several methods. One common approach is the Strecker synthesis, which involves the addition of cyanide ion to an imine, forming an alpha-amino nitrile. This intermediate is then hydrolyzed with strong acid to yield the desired amino acid . Another method involves asymmetric hydrogenation, which has been used for the large-scale synthesis of substituted D-phenylalanine derivatives .

Industrial Production Methods

Industrial production of alpha,4-Dimethyl-D-phenylalanine typically involves the use of biocatalytic cascades, which allow for the stereoinversion and deracemization of phenylalanine derivatives. These methods are efficient and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Alpha,4-Dimethyl-D-phenylalanine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the amino and carboxyl groups, as well as the phenyl ring.

Common Reagents and Conditions

Common reagents used in the reactions of alpha,4-Dimethyl-D-phenylalanine include strong acids for hydrolysis, cyanide ions for the Strecker synthesis, and hydrogenation catalysts for asymmetric hydrogenation .

Major Products Formed

The major products formed from the reactions of alpha,4-Dimethyl-D-phenylalanine include various substituted phenylalanine derivatives, which can be further modified for specific applications .

Mechanism of Action

The mechanism of action of alpha,4-Dimethyl-D-phenylalanine involves its interaction with various molecular targets and pathways. It acts as a precursor for the synthesis of neurotransmitters such as dopamine and norepinephrine. The compound undergoes transamination reactions, forming intermediates that participate in the tryptophan catabolic pathway . These intermediates can modulate the activity of ionotropic excitatory amino acid receptors, among other targets .

Comparison with Similar Compounds

Alpha,4-Dimethyl-D-phenylalanine can be compared with other phenylalanine derivatives, such as alpha-methyl-D-phenylalanine and N,N-dimethyl-L-phenylalanine . These compounds share similar structural features but differ in their specific substitutions and stereochemistry. The unique methylation pattern of alpha,4-Dimethyl-D-phenylalanine distinguishes it from these related compounds, contributing to its distinct chemical and biological properties.

List of Similar Compounds

Conclusion

Alpha,4-Dimethyl-D-phenylalanine is a versatile compound with significant potential in various scientific and industrial applications. Its unique structural properties and reactivity make it a valuable tool in the synthesis of complex molecules and the study of biochemical pathways.

Properties

CAS No.

422568-69-2

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(2R)-2-amino-2-methyl-3-(4-methylphenyl)propanoic acid

InChI

InChI=1S/C11H15NO2/c1-8-3-5-9(6-4-8)7-11(2,12)10(13)14/h3-6H,7,12H2,1-2H3,(H,13,14)/t11-/m1/s1

InChI Key

PCCIIERYHXGLHZ-LLVKDONJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C[C@](C)(C(=O)O)N

Canonical SMILES

CC1=CC=C(C=C1)CC(C)(C(=O)O)N

Origin of Product

United States

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